molecular formula C12H8Br2N2 B103805 1,2-bis(2-bromophenyl)diazene CAS No. 15426-16-1

1,2-bis(2-bromophenyl)diazene

Cat. No.: B103805
CAS No.: 15426-16-1
M. Wt: 340.01 g/mol
InChI Key: PLBYCASTSHVECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-bis(2-bromophenyl)diazene: is an organic compound with the molecular formula C12H8Br2N2 . It is a derivative of diazene, where two bromophenyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-bis(2-bromophenyl)diazene typically involves the reaction of 4-bromoaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-bromoaniline under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-bis(2-bromophenyl)diazene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-bis(2-bromophenyl)diazene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-bis(2-bromophenyl)diazene involves its ability to undergo cis-trans isomerization . This isomerization can be triggered by light or heat, making it useful in photoresponsive applications. The molecular targets and pathways involved include interactions with photoactive proteins and polymer matrices , where the compound can induce changes in conformation and properties .

Comparison with Similar Compounds

  • Diazene, bis(4-bromophenyl)-
  • Diazene, bis(2-chlorophenyl)-
  • Diazene, bis(4-chlorophenyl)-

Comparison: 1,2-bis(2-bromophenyl)diazene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs with chlorine substituents, the bromine atoms provide different electronic and steric effects, making it more suitable for certain reactions and applications .

Properties

IUPAC Name

bis(2-bromophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBYCASTSHVECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305063
Record name Diazene, bis(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15426-16-1
Record name Diazene, bis(2-bromophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, bis(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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